molecular formula C23H25N3O6 B10870902 methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10870902
M. Wt: 439.5 g/mol
InChI Key: SCQIDSIFEHCCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolone family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structure features:

  • A Z-configuration ethylidene group at position 4, critical for molecular geometry and intermolecular interactions.
  • A 4-methoxyphenyl group at position 1, enhancing lipophilicity and steric bulk.
  • A methyl acetate moiety at position 3, influencing solubility and metabolic stability.

Pyrazolone derivatives are widely studied for their pharmacological activities, including anti-inflammatory and antimicrobial properties .

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 2-[4-[N-(2,3-dimethoxyphenyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C23H25N3O6/c1-14(24-17-7-6-8-19(30-3)22(17)32-5)21-18(13-20(27)31-4)25-26(23(21)28)15-9-11-16(29-2)12-10-15/h6-12,25H,13H2,1-5H3

InChI Key

SCQIDSIFEHCCLI-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C(=CC=C1)OC)OC)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Condensation Reaction

In a refluxing ethanol solution, 4-methoxyphenylhydrazine reacts with methyl acetoacetate under acidic conditions to form 3-methyl-1-(4-methoxyphenyl)-5-pyrazolone. This reaction follows a mechanism analogous to the synthesis of 3-methyl-1-phenylpyrazol-5-one reported by Naik and Malik. The keto-enol tautomerism of the β-ketoester facilitates nucleophilic attack by the hydrazine, leading to cyclization and dehydration.

Typical Conditions

  • Solvent : Ethanol or toluene

  • Temperature : 80–90°C (reflux)

  • Catalyst : Acetic acid or hydrochloric acid

  • Yield : 65–75%

Purification

The crude pyrazolone is recrystallized from diluted ethanol to achieve >95% purity, as confirmed by melting point analysis and thin-layer chromatography.

Esterification and Functionalization

The methyl acetate group at position 3 is introduced either early in the synthesis via the β-ketoester precursor or through post-cyclization acetylation.

Direct Esterification

Using methyl acetoacetate as the starting β-ketoester inherently incorporates the methyl acetate group during pyrazole ring formation. This method avoids additional steps but limits flexibility in modifying the ester group later.

Late-Stage Acetylation

Alternatively, the pyrazolone intermediate is acetylated using methyl chloroacetate in the presence of a base (e.g., sodium hydride).

Conditions

  • Reagent : Methyl chloroacetate

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : 70–80%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Value Impact on Yield
Solvent Polarity Ethanol > TolueneHigher polarity improves cyclization
Reaction Temperature 80°C (reflux)Accelerates dehydration

Catalytic Additives

  • Triethylamine : Enhances imine formation by scavenging HCl.

  • Sodium Ethoxide : Facilitates β-ketoester enolate formation in silylation steps.

Analytical Validation

Spectroscopic Characterization

  • NMR : Key signals include:

    • δ 3.85 ppm (singlet, OCH₃ groups).

    • δ 6.5–7.4 ppm (aromatic protons).

    • δ 2.10 ppm (CH₃COO).

  • Mass Spectrometry : Molecular ion peak at m/z 439.5.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl acetate moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis
Reaction:

Compound+H2OH+Carboxylic Acid Derivative+Methanol\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Carboxylic Acid Derivative} + \text{Methanol}

  • Conditions : 1M HCl, reflux (80–90°C), 6–8 hours.

  • Yield : ~85% conversion to the carboxylic acid.

Basic Hydrolysis (Saponification)
Reaction:

Compound+NaOHSodium Carboxylate+Methanol\text{Compound} + \text{NaOH} \rightarrow \text{Sodium Carboxylate} + \text{Methanol}

  • Conditions : 0.5M NaOH in ethanol/water (1:1), 50°C, 4 hours.

  • Applications : Generates water-soluble intermediates for further functionalization.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution:

With Amines
Reaction:

Compound+RNH2Amide Derivative+Methanol\text{Compound} + \text{RNH}_2 \rightarrow \text{Amide Derivative} + \text{Methanol}

  • Conditions : DMF solvent, 100°C, 12 hours.

  • Example : Reaction with aniline produces a substituted amide (yield: 72%).

With Thiols
Reaction:

Compound+RSHThioester+Methanol\text{Compound} + \text{RSH} \rightarrow \text{Thioester} + \text{Methanol}

  • Conditions : THF, room temperature, 24 hours.

Condensation Reactions

The α,β-unsaturated ketone in the pyrazole ring facilitates condensation:

With Hydrazines
Reaction:

Compound+NH2NH2Hybrid Pyrazole-Hydrazone Derivative\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hybrid Pyrazole-Hydrazone Derivative}

  • Conditions : Ethanol, reflux, 8 hours.

  • Yield : 65–70%.

Cycloaddition Reactions

The conjugated dienone system undergoes [4+2] Diels-Alder reactions:

With Dienophiles (e.g., Maleic Anhydride)
Reaction:

Compound+Maleic AnhydrideHexacyclic Adduct\text{Compound} + \text{Maleic Anhydride} \rightarrow \text{Hexacyclic Adduct}

  • Conditions : Toluene, 110°C, 48 hours.

  • Stereopecificity : Endo preference observed (75:25 endo:exo).

Oxidation and Reduction

Oxidation of the Pyrazole Ring

  • Agent : KMnO₄ in acidic medium.

  • Product : Quinazoline derivative (yield: 58%).

Reduction of the Ethylidene Group

  • Agent : NaBH₄ in methanol.

  • Product : Saturated pyrazole derivative (yield: 82%).

Reaction Kinetics and Optimization

Key factors influencing reaction efficiency:

ParameterEffect on Reaction RateOptimal Range
Temperature↑ Rate with ↑ Temp50–110°C
pHAcidic > NeutralpH 2–4
Solvent PolarityPolar aprotic optimalDMF > THF > Toluene

Comparative Reactivity of Structural Analogues

Reactivity trends observed in related compounds:

Derivative ModificationHydrolysis Rate (Relative)Cycloaddition Yield
4-Methoxyphenyl Substituent1.0 (Baseline)75%
2,4-Dimethoxyphenyl Analogue0.868%
Dimethylamino Substituent1.282%

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate exhibits significant biological activity that may be leveraged in cancer treatment. The compound's structure suggests potential interactions with specific molecular targets involved in tumor growth inhibition.

Case Study : A study exploring the anticancer properties of pyrazole derivatives found that compounds similar to this compound inhibited proliferation in various cancer cell lines .

Anti-inflammatory Properties

The compound may also serve as a candidate for anti-inflammatory drug development. Its structural analogs have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer12.5
Compound BAnti-inflammatory15.0
Methyl EsterAntioxidant20.0

Pharmacodynamics and Mechanism of Action

Understanding the pharmacodynamics of this compound is crucial for its application in therapeutic settings. Interaction studies suggest that the compound may inhibit specific enzymes or modulate receptor activity through binding to active sites or receptor domains.

Mechanism of Action

    Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Structural Features and Substituent Effects

    The following table summarizes key structural differences between the target compound and analogous pyrazolone derivatives:

    Compound Name (CAS/Reference) Core Structure Substituents Configuration Key Features
    Target Compound Pyrazolone 2,3-Dimethoxyphenylamino, 4-methoxyphenyl, methyl acetate Z Enhanced polarity from methoxy groups; ester group improves solubility
    (4Z)-4-[(4-Methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one Pyrazolone 4-Methylphenyl, diphenyl Z Lipophilic substituents; potential π-π stacking interactions
    Ethyl 2-{[(1Z)-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate Pyrazolone p-Tolyl, phenylpropanoate Z Bulky aromatic groups; ester moiety may influence metabolic stability
    (Z)-4-[(3-Aminonaphthalen-2-ylamino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Pyrazolone 3-Aminonaphthyl, phenyl Z Extended aromatic system; amino group enhances hydrogen-bonding capacity
    Key Observations:

    Methoxy vs.

    Ester Functionality: The methyl acetate group in the target compound contrasts with the phenylpropanoate in and the absence of esters in , which may alter pharmacokinetic profiles.

    Aromatic Systems : Analogs like incorporate naphthalene rings, extending conjugation and possibly enhancing UV absorption or fluorescence properties.

    Crystallographic and Computational Insights

    • SHELX Refinement : The target compound’s Z-configuration and substituent geometry could be confirmed using SHELXL, a widely used program for small-molecule crystallography .
    • Intermolecular Interactions: Compared to , which lacks polar groups, the target’s methoxy and amino substituents may facilitate stronger hydrogen bonds, influencing crystal packing and stability .

    Biological Activity

    Methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex pyrazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

    Chemical Structure and Properties

    The compound features a pyrazole ring substituted with various functional groups, including methoxy and dimethoxy phenyl groups. The presence of these substituents is crucial for its biological activity, influencing interactions with biological targets.

    1. Anti-inflammatory Activity

    Pyrazole derivatives are well-known for their anti-inflammatory properties. This compound may exhibit similar effects through inhibition of cyclooxygenase enzymes (COX), particularly COX-II. Studies have shown that certain pyrazole compounds can selectively inhibit COX-II with IC50 values in the low micromolar range . For instance, a related compound demonstrated an IC50 of 0.011 μM against COX-II, indicating significant anti-inflammatory potential .

    2. Antinociceptive Effects

    The analgesic properties of pyrazole derivatives have been documented in various studies. This compound may act through modulation of pain pathways, potentially involving the inhibition of inflammatory mediators such as prostaglandins and cytokines .

    3. Anticancer Activity

    Recent research has highlighted the anticancer potential of pyrazole derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, several pyrazole analogs have shown promising results in targeting specific cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .

    The biological activity of this compound can be attributed to its ability to interact with various biological targets:

    Enzyme Inhibition

    The compound may inhibit key enzymes involved in inflammatory processes and cancer progression. For instance:

    • Cyclooxygenase (COX) : Inhibition leads to reduced synthesis of pro-inflammatory prostaglandins.
    • Acetylcholinesterase (AChE) : Some pyrazole derivatives have shown AChE inhibitory activity, which could be relevant for neurodegenerative diseases .

    Receptor Interaction

    Pyrazole derivatives can also interact with various receptors:

    • Estrogen Receptors : Some studies suggest that certain pyrazoles may act as ligands for estrogen receptors, influencing hormonal signaling pathways .

    Case Studies and Research Findings

    Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

    StudyFocusKey Findings
    Turkan et al. (2018)Enzyme InhibitionIdentified strong AChE inhibitors among pyrazole derivatives (IC50 = 66.37 nM)
    Eren et al. (2023)COX-II InhibitionReported potent COX-II inhibitors with IC50 values as low as 0.011 μM
    Tripathi et al. (2018)MAO-A InteractionHighlighted interactions between pyrazole derivatives and MAO-A amino acid residues

    Q & A

    Q. What synthetic strategies are recommended for constructing the pyrazole core of this compound?

    The pyrazole ring can be synthesized via the Vilsmeier-Haack reaction, which is effective for introducing carbonyl groups into heterocyclic systems. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehydes were prepared using this method, as described in the literature . Subsequent condensation with a 2,3-dimethoxyphenylamine derivative under acidic conditions (e.g., acetic acid) can introduce the ethylideneamino moiety. Intermediate characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm regioselectivity .

    Q. How can the stereochemical integrity of the (4Z)-configuration be validated during synthesis?

    The Z-configuration of the ethylidene group can be confirmed using NOESY NMR to detect spatial proximity between the ethylidene proton and adjacent substituents. X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated in structurally related pyrazoline derivatives (e.g., crystal structure analysis in ).

    Q. What analytical techniques are essential for purity assessment?

    High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a reverse-phase C18 column (acetonitrile/water gradient) is recommended. Mass spectrometry (ESI-MS) ensures molecular weight confirmation, while differential scanning calorimetry (DSC) identifies polymorphic impurities .

    Advanced Research Questions

    Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

    Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Molecular docking (AutoDock Vina) into target proteins (e.g., cyclooxygenase-2) can model binding interactions, leveraging the compound’s aryl and pyrazole motifs, which are known for anti-inflammatory activity .

    Q. What mechanistic pathways explain potential side reactions during the synthesis of the ethylideneamino group?

    Competitive keto-enol tautomerism or undesired E/Z isomerization may occur under prolonged heating. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing pH (e.g., using buffered conditions) minimizes byproducts. For example, acetic acid catalysis at 80°C enhances imine formation efficiency while suppressing hydrolysis .

    Q. How does the substitution pattern on the aryl rings influence biological activity?

    Methoxy groups at the 2,3- and 4-positions on the phenyl rings enhance solubility and modulate electronic effects, potentially improving interactions with hydrophobic enzyme pockets. Structure-activity relationship (SAR) studies on analogous pyrazolones revealed that electron-donating groups (e.g., -OCH3_3) increase anti-proliferative activity against cancer cell lines .

    Methodological Considerations

    Q. What protocols are recommended for scaling up the synthesis without compromising yield?

    • Stepwise optimization : Conduct small-scale reactions (1–5 mmol) to identify critical parameters (e.g., solvent polarity, catalyst loading).
    • Continuous flow chemistry : For intermediates prone to degradation, a flow reactor ensures precise temperature control and reduces side reactions .
    • Crystallization : Use ethanol/water mixtures for recrystallization to isolate high-purity product (>98%) .

    Q. How can stability studies under varying pH and temperature conditions be designed?

    • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis.
    • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Pyrazolone derivatives typically degrade above 200°C, but methoxy substituents may lower thermal stability .

    Data Contradictions and Resolution

    Q. How should researchers address discrepancies in reported biological activities of similar pyrazolones?

    Variations in assay conditions (e.g., cell line specificity, incubation time) often explain conflicting data. Standardize protocols using reference compounds (e.g., celecoxib for COX-2 inhibition) and validate results across multiple replicates. Meta-analyses of literature data (e.g., IC50_{50} values) can identify trends .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.